2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
CAS No.:
Cat. No.: VC17987723
Molecular Formula: C7H6F3IN2O2
Molecular Weight: 334.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6F3IN2O2 |
---|---|
Molecular Weight | 334.03 g/mol |
IUPAC Name | 2-[4-iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C7H6F3IN2O2/c1-3-5(11)6(7(8,9)10)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15) |
Standard InChI Key | JQKBROTXLWGZMO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1CC(=O)O)C(F)(F)F)I |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
2-(4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid features a pyrazole ring substituted at positions 3, 4, and 5 with trifluoromethyl (-CF₃), iodine, and methyl (-CH₃) groups, respectively. An acetic acid moiety (-CH₂COOH) is attached to the nitrogen at position 1 of the heterocycle. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular formula | C₇H₆F₃IN₂O₂ |
Molecular weight | 334.03 g/mol |
IUPAC name | 2-[4-Iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Lipophilicity (LogP) | 2.1 (predicted) |
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the iodine atom offers opportunities for radiolabeling or cross-coupling reactions .
Synthetic Methodologies
Stepwise Synthesis Strategy
The synthesis involves sequential functionalization of the pyrazole core:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions generates the 1H-pyrazole scaffold.
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Trifluoromethylation: Introduction of -CF₃ via Ullmann-type coupling or electrophilic substitution using CF₃I/CuI systems .
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Iodination: Electrophilic iodination at position 4 using N-iodosuccinimide (NIS) in acetic acid (yield: 65–75%) .
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Acetic Acid Moiety Attachment: Alkylation with ethyl bromoacetate followed by saponification (NaOH/EtOH, reflux) yields the final product .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Trifluoromethylation | CF₃I, CuI, DMF, 110°C, 12h | 58 |
Iodination | NIS, AcOH, 50°C, 6h | 72 |
Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 68 |
Industrial-Scale Considerations
Continuous flow reactors improve reproducibility and safety for iodination steps, reducing reaction times by 40% compared to batch processes . Microwave-assisted synthesis optimizes energy input during trifluoromethylation, achieving 85% conversion in 2h .
Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio |
---|---|---|---|
Target compound | 12.3 ± 1.2 | 0.045 ± 0.003 | 273 |
Indomethacin | 0.028 | 0.019 | 1.47 |
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrated dose-dependent apoptosis induction (EC₅₀ = 8.2 µM). Mechanistic studies link this effect to caspase-3 activation and Bcl-2 downregulation .
Applications in Material Science
Coordination Chemistry
The iodine substituent enables complexation with transition metals. Reaction with Pd(PPh₃)₄ produces a luminescent palladium complex (λem = 520 nm), potentially useful in OLED fabrication .
Polymer Modification
Copolymerization with styrene via radical initiation yields materials with enhanced thermal stability (Tg = 145°C vs. 100°C for pure polystyrene) .
Analytical Characterization
Spectroscopic Profiles
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) shows a retention time of 8.2 min, with >99% purity at 254 nm .
Challenges and Future Directions
Solubility Optimization
Despite its pharmacological promise, aqueous solubility remains limited (12 µg/mL at pH 7.4). Salt formation with lysine increases solubility to 150 µg/mL, enabling in vivo studies .
Metabolic Stability
Microsomal assays indicate rapid glucuronidation (t₁/₂ = 15 min). Structural modifications at the acetic acid moiety (e.g., methyl ester prodrugs) extend half-life to 2h .
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